molecular formula C11H10N2O3 B12183957 (3-acetylimidazo[1,2-a]pyridin-2-yl) acetate

(3-acetylimidazo[1,2-a]pyridin-2-yl) acetate

Cat. No.: B12183957
M. Wt: 218.21 g/mol
InChI Key: QQYPHNSFTLZPJC-UHFFFAOYSA-N
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Description

(3-acetylimidazo[1,2-a]pyridin-2-yl) acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an acetyl group at the 3-position and an acetate group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-acetylimidazo[1,2-a]pyridin-2-yl) acetate can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Multicomponent reactions are often preferred due to their efficiency and ability to produce a wide range of products in a single synthetic stage .

Chemical Reactions Analysis

Types of Reactions

(3-acetylimidazo[1,2-a]pyridin-2-yl) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (3-acetylimidazo[1,2-a]pyridin-2-yl) acetate is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound exhibits a broad spectrum of activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . These activities make it a valuable compound for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders . For instance, compounds like zolpidem and alpidem, which are derived from imidazo[1,2-a]pyridine, are used to treat insomnia and brain function disorders .

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (3-acetylimidazo[1,2-a]pyridin-2-yl) acetate involves its interaction with specific molecular targets and pathways. For example, derivatives like zolpidem exert their effects by blocking γ-aminobutyric acid receptors, leading to a hypnotic effect . The exact mechanism may vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and acetate groups allow for diverse chemical modifications, making it a versatile compound in various applications.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

(3-acetylimidazo[1,2-a]pyridin-2-yl) acetate

InChI

InChI=1S/C11H10N2O3/c1-7(14)10-11(16-8(2)15)12-9-5-3-4-6-13(9)10/h3-6H,1-2H3

InChI Key

QQYPHNSFTLZPJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CC=C2)OC(=O)C

Origin of Product

United States

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